molecular formula C19H11BrN2O3S B14108607 N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B14108607
M. Wt: 427.3 g/mol
InChI Key: QPYHGSSAADBPBY-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a thiazole ring, a bromophenyl group, and a chromene moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-benzenesulfonamide
  • 4-(4-bromophenyl)-thiazol-2-amine derivatives

Uniqueness

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide stands out due to its unique combination of a thiazole ring, bromophenyl group, and chromene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H11BrN2O3S

Molecular Weight

427.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)15-10-26-19(21-15)22-18(24)14-9-25-16-4-2-1-3-13(16)17(14)23/h1-10H,(H,21,22,24)

InChI Key

QPYHGSSAADBPBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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